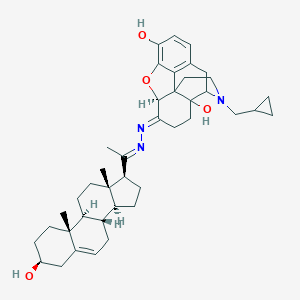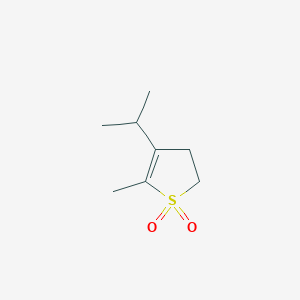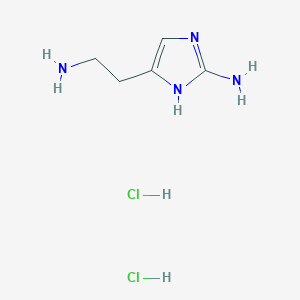
2-Chlor-5-(chlormethyl)pyrazin
Übersicht
Beschreibung
2-Chloro-5-(chloromethyl)pyrazine is an organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms attached to the pyrazine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(chloromethyl)pyrazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antimicrobial and anticancer agents.
Industry: The compound is used in the production of agrochemicals, such as insecticides and herbicides
Wirkmechanismus
Target of Action
2-Chloro-5-(chloromethyl)pyrazine is an organic compound that is commonly used as an intermediate in organic synthesis . It is also used as a component in the formulation of pesticides . .
Mode of Action
As an intermediate in organic synthesis, it is likely involved in various chemical reactions that lead to the formation of other compounds . In the context of pesticides, it may interact with biological targets to exert its effects .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of other compounds .
Pharmacokinetics
As an organic compound, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-(chloromethyl)pyrazine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)pyrazine typically involves the chlorination of 2-methylpyrazine. One common method includes the reaction of 2-methylpyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under reflux conditions to ensure complete chlorination, resulting in the formation of 2-Chloro-5-(chloromethyl)pyrazine .
Industrial Production Methods
Industrial production of 2-Chloro-5-(chloromethyl)pyrazine often employs continuous flow reactors to enhance efficiency and yield. The process involves the chlorination of 2-methylpyrazine in the presence of a solvent like dichloromethane, with the reaction mixture being continuously fed into the reactor. This method allows for better control over reaction conditions and minimizes the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-5-(chloromethyl)pyrazine, 2-thio-5-(chloromethyl)pyrazine, and 2-alkoxy-5-(chloromethyl)pyrazine.
Oxidation: Products include 2-chloro-5-formylpyrazine and 2-chloro-5-carboxypyrazine.
Reduction: The major product is 2-chloro-5-methylpyrazine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-chloromethylpyridine
- 2-Chloro-5-methylpyrazine
- 2-Chloro-5-(chloromethyl)benzene
Uniqueness
2-Chloro-5-(chloromethyl)pyrazine is unique due to its dual chlorine substitution on the pyrazine ring, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring selective chlorination .
Eigenschaften
IUPAC Name |
2-chloro-5-(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANOIXIDZPEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618137 | |
| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105985-21-5 | |
| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![d(CH2)5[D-Ile2,Ile4]VP](/img/structure/B35151.png)













